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Compound of Interest

Compound Name: 2-Bromo-4'-hydroxyacetophenone

Cat. No.: B028259

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 2-Bromo-4'-hydroxyacetophenone (CAS No: 2491-38-5). The document
details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with the experimental protocols used for their acquisition. This information is critical for
the identification, characterization, and quality control of this important intermediate in
pharmaceutical synthesis.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for 2-Bromo-4'-
hydroxyacetophenone. The data has been compiled from peer-reviewed literature and
established chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a
compound. The *H and ¥C NMR data provide detailed information about the hydrogen and
carbon framework of 2-Bromo-4'-hydroxyacetophenone.

H NMR (Proton NMR) Data
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Signal Chemical Shift Multiplicity Integration Assignment
(3) ppm

1 10.55-10.51 multiplet 1H Ar-OH

2 8.08-8.00 multiplet 1H Ar-H

3 7.76-7.68 multiplet 1H Ar-H

4 7.06-6.99 multiplet 1H Ar-H

5 6.73-6.67 multiplet 1H Ar-H

6 4.78 singlet 2H -CH2Br

Solvent: DMSO-ds[1]

13C NMR (Carbon NMR) Data

Signal Chemical Shift (8) ppm Assighment
1 190.3-189.6 C=0

2 163.2-162.0 Ar-C-OH

3 132.0-130.9 Ar-C

4 125.9-124.8 Ar-CH

5 116.0-114.8 Ar-CH

6 33.6 -CHz2Br

Solvent: DMSO-ds[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The characteristic absorption bands in the IR spectrum of 2-Bromo-4'-hydroxyacetophenone
are indicative of its key structural features. While a specific peak list for 2-Bromo-4'-
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hydroxyacetophenone is not readily available in the searched literature, the expected
characteristic absorption bands based on its structure are presented below.

Wavenumber (cm~?) Functional Group Vibration Mode
~3300 O-H (Phenol) Stretching
~3100-3000 C-H (Aromatic) Stretching
~1680 C=0 (Ketone) Stretching
~1600, 1500, 1450 C=C (Aromatic) Stretching
~1250 C-O (Phenol) Stretching
~700-600 C-Br Stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern. The
molecular formula of 2-Bromo-4'-hydroxyacetophenone is CsH7BrO-.

Expected Mass Spectrometry Data

miz lon
[M]* (Molecular ion peak with bromine isotope
214/216
pattern)
135 [M - CH2Br]*
121 [M-Br-COJ*
93 [CeHsO]*

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
These protocols are based on standard laboratory practices for the analysis of solid organic
compounds.
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NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 2-Bromo-4'-
hydroxyacetophenone is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: *H and 3C NMR spectra are recorded on a 400 MHz or
500 MHz NMR spectrometer.

e 1H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (6 0.00).

e 13C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts
are reported in ppm relative to the solvent peak of DMSO-de (& 39.52).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 2-
Bromo-4'-hydroxyacetophenone sample is placed directly onto the diamond crystal of the
ATR accessory. Pressure is applied to ensure good contact between the sample and the
crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform
Infrared (FTIR) spectrometer. The spectrum is typically collected over a range of 4000 to 400
cm~1 with a resolution of 4 cm~1. A background spectrum of the clean ATR crystal is recorded
prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition (Electron lonization - EI): The mass spectrum is obtained
using a mass spectrometer with an electron ionization (EI) source.

o The sample solution is introduced into the ion source, typically via a direct insertion probe or
after separation by gas chromatography.
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* The molecules are ionized by a beam of electrons (typically at 70 eV).

e The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

e The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Bromo-4'-hydroxyacetophenone.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4'-
hydroxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028259#spectroscopic-data-of-2-bromo-4-
hydroxyacetophenone-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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